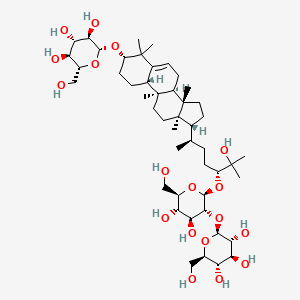

11-Deoxymogroside IIIE

Description

Properties

Molecular Formula |

C48H82O18 |

|---|---|

Molecular Weight |

947.2 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8R,9R,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C48H82O18/c1-22(9-13-31(45(4,5)60)65-43-40(37(57)34(54)28(21-51)63-43)66-42-39(59)36(56)33(53)27(20-50)62-42)23-15-16-48(8)29-12-10-24-25(46(29,6)17-18-47(23,48)7)11-14-30(44(24,2)3)64-41-38(58)35(55)32(52)26(19-49)61-41/h10,22-23,25-43,49-60H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1 |

InChI Key |

VBXCGAFICHYWFL-KRPGNBASSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CCC5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 11-Deoxymogroside IIIE: A Technical Guide to its Natural Origins and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside naturally occurring in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This document provides a comprehensive overview of the discovery, natural source, and analytical characterization of this compound. While its direct biological activities and associated signaling pathways are still under investigation, its presence in traditional medicinal formulations suggests potential therapeutic relevance. This guide consolidates the available technical data, including its physicochemical properties and identification in complex mixtures.

Introduction

Siraitia grosvenorii (Luo Han Guo) is a perennial vine native to Southern China, treasured for centuries in traditional Chinese medicine and more recently recognized globally as a source of natural, non-caloric sweeteners known as mogrosides. Among the diverse array of these compounds, this compound represents a minor constituent. Its structure, a complex glycoside of a cucurbitane triterpenoid, has been elucidated through modern analytical techniques. This document serves as a technical resource, compiling the current knowledge on this compound for the scientific community.

Natural Source and Discovery

The exclusive natural source of this compound identified to date is the fruit of Siraitia grosvenorii[1]. While the specific historical details of its initial discovery and the researchers involved are not prominently documented in readily available scientific literature, its identification is a result of ongoing phytochemical investigations into the rich and complex composition of monk fruit. The elucidation of its structure has been made possible through advanced analytical methodologies, particularly mass spectrometry.

Physicochemical and Analytical Data

The characterization of this compound has been primarily achieved through high-resolution mass spectrometry. The fundamental physicochemical data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C48H82O18 | [2] |

| Theoretical m/z [M+H]+ | 947.56 | [2] |

| Observed m/z [M+H]+ | 947.56 | [2] |

| Mass Error (ppm) | -0.47 | [2] |

Table 1: Physicochemical Properties of this compound. This table presents the key mass spectrometry data used for the identification and characterization of this compound.

Experimental Protocols

While a specific, detailed protocol for the targeted isolation of this compound is not extensively published, its identification has been reported within the broader context of analyzing the chemical constituents of a complex herbal formula. The general workflow for such an analysis is outlined below.

Sample Preparation (Huaxian Formula)

The following protocol describes the preparation of a complex herbal mixture containing Siraitia grosvenorii for LC-MS analysis, as reported in a study identifying this compound[2].

-

A solution of the herbal formula is thoroughly mixed with pure water in a 1:9 ratio.

-

The mixture undergoes ultrasonic treatment in an ice-water bath.

-

The mixture is allowed to stand for 30 minutes.

-

Centrifugation is performed to collect the supernatant.

-

The supernatant is incubated overnight at 4°C.

-

The supernatant is then diluted 1:1 with pure water.

-

The diluted solution is filtered through a 0.22 μm membrane.

-

The final filtered solution is transferred to an LC-MS vial for analysis.

Analytical Method: Ultra-High-Performance Liquid Chromatography-Quadrupole-Exactive-Orbitrap Mass Spectrometry (UHPLC-Q-Exactive-Orbitrap-MS)

The identification of this compound was achieved using a high-resolution mass spectrometry method coupled with liquid chromatography[2].

-

Analytical Instrument : ACQUITY UPLC I-Class HF ultra-high-performance LC-MS system coupled with a QE high-resolution mass spectrometer.

-

Mobile Phase : A gradient of 0.1% formic acid in water and acetonitrile.

-

Injection Volume : 5 μL.

-

Flow Rate : 0.35 mL/min.

-

Mass Spectrometer : Q-Exactive Orbitrap MS with a heated electrospray ionization (HESI) source.

-

Ionization Mode : Positive and negative.

-

Scan Range : m/z 100–1200.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence detailing the specific biological activities of isolated this compound is currently limited. However, a study on the "Huaxian Formula," in which this compound was identified as a constituent, has shed some light on potential therapeutic pathways. The study, which investigated the formula's effects on radiation-induced pulmonary fibrosis, found that the collective action of the formula's components was primarily associated with the PI3K-Akt and MAPK signaling pathways [2]. It is important to note that this association is with the entire herbal formula and not exclusively with this compound. Further research is required to determine the specific contribution, if any, of this compound to the observed biological effects.

Below is a conceptual diagram illustrating the potential, though not yet confirmed, involvement of these pathways.

Figure 1: Conceptual diagram of potential signaling pathways modulated by a complex herbal formula containing this compound.

Conclusion and Future Directions

This compound is a naturally occurring triterpenoid glycoside from Siraitia grosvenorii. While its presence and basic physicochemical properties have been established through modern analytical techniques, a significant gap in knowledge remains. Future research should focus on the following areas:

-

Isolation and Purification : Development of a targeted and efficient protocol for the isolation of pure this compound from S. grosvenorii.

-

Structural Elucidation : Comprehensive structural analysis using 1D and 2D NMR spectroscopy to confirm its stereochemistry and glycosidic linkages.

-

Quantitative Analysis : Development and validation of analytical methods to quantify the concentration of this compound in S. grosvenorii fruits at different stages of ripeness and in various commercial extracts.

-

Pharmacological Screening : In-depth investigation of the biological activities of the purified compound to determine its specific effects on cellular pathways, including the PI3K-Akt and MAPK pathways, and to evaluate its therapeutic potential.

The elucidation of the specific roles of minor mogrosides like this compound will contribute to a more complete understanding of the pharmacological properties of Siraitia grosvenorii and may lead to the discovery of novel therapeutic agents.

References

Unveiling the Molecular Architecture of 11-Deoxymogroside IIIE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family, which are the principal sweetening components of monk fruit, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and reported biological activities of this compound, supported by available data and experimental insights.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetracyclic triterpenoid aglycone, known as mogrol, lacking a hydroxyl group at the C-11 position, and is glycosylated with four sugar moieties.

Molecular Formula: C₄₈H₈₂O₁₈

Molecular Weight: 947.17 g/mol

CAS Number: 1793003-47-0

The core structure is a cucurbitane skeleton, a defining feature of this class of compounds. The absence of the C-11 hydroxyl group distinguishes it from the more common mogrosides like Mogroside V. The glycosylation pattern is crucial for its biological activity and solubility.

Physicochemical Data Summary

| Property | Value | Reference |

| Molecular Formula | C₄₈H₈₂O₁₈ | [1] |

| Molecular Weight | 947.17 | [1] |

| CAS Number | 1793003-47-0 | [1] |

| Appearance | White amorphous powder | Inferred from related compounds |

| Solubility | Soluble in methanol, ethanol, and water | Inferred from related compounds |

Experimental Data and Protocols

Isolation and Purification

This compound is typically isolated from the dried fruits of Siraitia grosvenorii. A general workflow for its extraction and purification is as follows:

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol:

-

Extraction: The air-dried and powdered fruits of Siraitia grosvenorii are extracted with 80% aqueous ethanol at room temperature.

-

Concentration: The extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate to remove less polar compounds.

-

Macroporous Resin Chromatography: The resulting aqueous layer is subjected to a macroporous resin column and eluted with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95%) to obtain several fractions.

-

Silica Gel Chromatography: Fractions containing the target compound are further purified by silica gel column chromatography using a suitable solvent system (e.g., chloroform-methanol gradients).

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to yield pure this compound.

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the connectivity of atoms and the stereochemistry of the molecule. The NMR data for the aglycone is compared with that of known mogrol derivatives, and the 2D NMR correlations are used to establish the attachment and sequence of the sugar units.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities.

Anti-inflammatory and Anti-fibrotic Activity

Research has suggested that Mogroside IIIE, a closely related compound, possesses anti-inflammatory and anti-fibrotic properties. These effects are thought to be mediated through the modulation of inflammatory signaling pathways.

Caption: Postulated anti-inflammatory mechanism of this compound.

Antiviral Activity

This compound has been reported to have inhibitory effects against the Epstein-Barr virus (EBV) early antigen.[2] This suggests potential applications in the development of antiviral agents. The precise mechanism of this inhibition is an area for further investigation.

Experimental Protocol for Antiviral Assay (General):

-

Cell Culture: Raji cells (a human B-lymphocyte cell line latently infected with EBV) are cultured in an appropriate medium.

-

Induction of EBV Lytic Cycle: The EBV lytic cycle is induced by treating the cells with a combination of phorbol 12-myristate 13-acetate (PMA) and sodium butyrate.

-

Treatment: The induced cells are treated with varying concentrations of this compound.

-

Immunofluorescence Assay: After a set incubation period, the expression of the EBV early antigen (EA-D) is detected using an indirect immunofluorescence assay with specific antibodies.

-

Data Analysis: The percentage of EA-D positive cells is determined, and the IC₅₀ value (the concentration of the compound that inhibits 50% of viral antigen expression) is calculated.

Conclusion

This compound is a noteworthy cucurbitane glycoside from Siraitia grosvenorii with potential therapeutic applications. While its structural features are broadly understood within the context of the mogroside family, a definitive public record of its complete spectral data and detailed biological mechanisms remains an area for further research. The information presented in this guide, based on available scientific literature, provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this natural product. Further studies are warranted to fully elucidate its pharmacological profile and to explore its structure-activity relationships, which could pave the way for the development of novel therapeutic agents.

References

physical and chemical properties of 11-Deoxymogroside IIIE

An In-depth Technical Guide to 11-Deoxymogroside IIIE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and known biological activities of this compound, a cucurbitane triterpenoid glycoside isolated from Siraitia grosvenorii (monk fruit).

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and the Closely Related Mogroside IIIE

| Property | This compound | Mogroside IIIE |

| CAS Number | 1793003-47-0[1] | 88901-37-5[2] |

| Molecular Formula | C48H82O18[1] | C48H82O19[2] |

| Molecular Weight | 947.15 g/mol [1] | 963.15 g/mol [2] |

| Appearance | White to off-white solid (inferred) | White to off-white solid |

| Solubility | Soluble in DMSO.[1] Soluble in Methanol and Water (inferred from similar mogrosides). | Soluble in Methanol and Water. |

| Storage | Store at -20°C.[1] | Store at 4°C.[2] |

Spectral Data Analysis

Detailed spectral data for this compound is not extensively published. However, by analyzing the spectra of the structurally similar Mogroside IIIE and other mogrosides, we can predict its key spectral features. The primary difference is the absence of a hydroxyl group at the C-11 position in this compound.

Table 2: Predicted Spectral Characteristics of this compound

| Spectroscopic Technique | Predicted Salient Features for this compound |

| ¹H-NMR | - Multiple signals in the upfield region (δ 0.8-2.5 ppm) corresponding to the triterpenoid core's methyl, methylene, and methine protons. - Anomeric proton signals for the glycosidic linkages between δ 4.5-5.5 ppm. - Absence of a signal corresponding to a proton on a hydroxyl-bearing carbon at the C-11 position, which would be present in Mogroside IIIE. |

| ¹³C-NMR | - Numerous signals in the aliphatic region (δ 15-90 ppm) for the triterpenoid skeleton. - Signals for the olefinic carbons of the C5-C6 double bond around δ 120-145 ppm. - Anomeric carbon signals for the sugar moieties between δ 95-105 ppm. - The chemical shift for the C-11 carbon will be significantly different from that of Mogroside IIIE due to the lack of a hydroxyl group. |

| Mass Spectrometry (MS) | - The ESI-MS in negative ion mode would show a prominent [M-H]⁻ ion. - Fragmentation would likely involve the sequential loss of glucose units (162 Da) from the glycosidic chains. |

| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3300-3500 cm⁻¹ due to the O-H stretching vibrations of the multiple hydroxyl groups on the sugar moieties and the triterpenoid core. - C-H stretching vibrations just below 3000 cm⁻¹. - C-O stretching vibrations in the 1000-1200 cm⁻¹ region. |

Experimental Protocols

The isolation and purification of this compound from Siraitia grosvenorii follows a general workflow for mogrosides.

General Experimental Workflow for Mogroside Isolation and Purification

Caption: General workflow for the isolation and purification of mogrosides.

Detailed Methodologies

-

Extraction:

-

Dried and powdered Siraitia grosvenorii fruit is extracted with hot water (material-to-liquid ratio of 1:15 to 1:25 g/mL) or 50-70% ethanol.[3][4]

-

The extraction is typically performed multiple times (e.g., 3 times for 60 minutes each) to ensure a high yield.[4]

-

The resulting solution is filtered to remove solid plant material, yielding a crude extract.

-

-

Purification using Macroporous Resin Chromatography:

-

The crude extract is passed through a macroporous resin column (e.g., HZ 806).

-

The column is first washed with deionized water to remove impurities.

-

The mogrosides are then eluted using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60% ethanol).

-

Fractions are collected and analyzed by HPLC to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound are pooled and concentrated.

-

The concentrate is further purified using preparative HPLC with a C18 column.

-

A typical mobile phase would be a gradient of acetonitrile in water.

-

-

Analysis and Characterization:

Biological Activity and Signaling Pathways

While research specifically on this compound is limited, extensive studies on the closely related Mogroside IIIE have elucidated its biological activities, which are likely shared by its 11-deoxy counterpart. Mogroside IIIE has been shown to possess anti-inflammatory and antioxidant properties.[7][8]

AMPK/SIRT1 Signaling Pathway

A key mechanism of action for Mogroside IIIE is the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[3][9][10] This pathway is a central regulator of cellular energy homeostasis and has implications in various metabolic diseases.

Caption: Activation of the AMPK/SIRT1 pathway by mogrosides.

The activation of this pathway by Mogroside IIIE leads to several beneficial downstream effects:

-

Reduction of Inflammation: It inhibits the production of pro-inflammatory cytokines.[3][9]

-

Alleviation of Oxidative Stress: It helps in reducing cellular oxidative stress.[3][9]

-

Inhibition of Apoptosis: It can prevent programmed cell death in certain pathological conditions.[3][9]

These activities suggest that this compound could be a valuable compound for research in metabolic disorders, inflammatory conditions, and diseases associated with oxidative stress.

References

- 1. glpbio.com [glpbio.com]

- 2. Mogroside IIIe - LKT Labs [lktlabs.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Differences Between 11-Deoxymogroside IIIE and Mogroside V

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrosides, a class of triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), have garnered significant attention in the food and pharmaceutical industries due to their intense sweetness and potential therapeutic properties. Among the various mogrosides, Mogroside V is the most abundant and widely studied. A lesser-known derivative, 11-Deoxymogroside IIIE, presents a key structural variation that significantly influences its physicochemical and biological profile. This technical guide provides a detailed comparative analysis of the core structural differences between this compound and Mogroside V, supported by available quantitative data and experimental methodologies.

Core Structural Differences

The fundamental structural distinction between this compound and Mogroside V lies in the substitution at the C-11 position of the mogrol aglycone. Mogroside V possesses a hydroxyl (-OH) group at this position, whereas this compound, as its name implies, lacks this hydroxyl group. This seemingly minor difference in a single functional group has profound implications for the molecule's three-dimensional conformation, polarity, and interaction with biological targets.

The presence of the C-11 hydroxyl group in Mogroside V contributes to its overall polarity and potential for hydrogen bonding, which can influence its solubility, sweetness perception, and biological activity. The absence of this group in this compound results in a more nonpolar aglycone, which would be expected to alter its binding affinity for receptors and enzymes.

Figure 1. Core structural difference between Mogroside V and this compound.

Comparative Data

The following tables summarize the available quantitative data for this compound and Mogroside V. It is important to note that direct comparative studies for all parameters are limited in the existing literature.

Table 1: Physicochemical Properties

| Property | This compound | Mogroside V | Source(s) |

| Molecular Formula | C₆₀H₁₀₂O₂₈ | C₆₀H₁₀₂O₂₉ | [1] |

| Molecular Weight | 1271.43 g/mol | 1287.43 g/mol | [1] |

| Solubility | Soluble in Methanol, Water, DMSO | Soluble in water (approx. 10 mg/mL in PBS, pH 7.2), DMSO, and dimethylformamide (approx. 1 mg/mL) | [1] |

| Sweetness (vs. Sucrose) | Data not available (Likely less sweet than Mogroside V) | ~250-425x | [2] |

Table 2: Biological Activity

| Activity | This compound | Mogroside V | Source(s) |

| Antioxidant Activity | Data not available | Exhibits antioxidant properties by scavenging reactive oxygen species. | [3][4] |

| Anti-inflammatory Activity | Data not available | Demonstrates anti-inflammatory effects in various models. | [5] |

Note: The sweetness of this compound is inferred to be lower than Mogroside V based on structure-activity relationship studies of mogrosides, which suggest the C-11 hydroxyl group is important for taste perception.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the characterization and comparison of this compound and Mogroside V.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To separate and quantify mogrosides in a sample.

Instrumentation:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Reference standards of this compound and Mogroside V

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in methanol or a methanol/water mixture. Filter the solution through a 0.45 µm syringe filter.

-

Mobile Phase: Prepare a mobile phase of acetonitrile and water. A common gradient is to start with a lower concentration of acetonitrile (e.g., 20-30%) and gradually increase it to elute the more nonpolar compounds.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 30-40 °C

-

Injection volume: 10-20 µL

-

Detection: UV at 203 nm or ELSD.

-

-

Quantification: Create a calibration curve using the reference standards of known concentrations. The concentration of the mogrosides in the sample can be determined by comparing their peak areas to the calibration curve.

Figure 2. HPLC analysis workflow for mogrosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure and identify the positions of functional groups.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvents (e.g., Methanol-d₄, DMSO-d₆)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified mogroside in approximately 0.5 mL of the deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire a series of NMR spectra, including:

-

¹H NMR: To observe the proton signals.

-

¹³C NMR: To observe the carbon signals.

-

2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons and determine the connectivity of the molecule.

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and confirm the structural identity, paying close attention to the signals around the C-11 position to differentiate between the two compounds.

Mass Spectrometry (MS) for Molecular Weight Determination

Objective: To determine the precise molecular weight and fragmentation pattern.

Instrumentation:

-

Mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system (LC-MS).

Procedure:

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion or after separation by HPLC.

-

Ionization: Use ESI in negative or positive ion mode to generate molecular ions (e.g., [M-H]⁻ or [M+Na]⁺).

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions to determine the molecular weight.

-

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation to obtain a fragmentation pattern, which can provide further structural information.

Signaling Pathways and Logical Relationships

The biological activities of mogrosides are often attributed to their interaction with various cellular signaling pathways. While specific comparative studies on this compound are lacking, the known pathways modulated by mogrosides like Mogroside V provide a framework for future investigation.

Figure 3. Hypothesized signaling pathways for mogroside bioactivity.

Conclusion

The structural difference between this compound and Mogroside V, centered on the presence or absence of a hydroxyl group at the C-11 position, is a critical determinant of their physicochemical and biological properties. While Mogroside V is well-characterized, further research is needed to fully elucidate the quantitative differences in sweetness, solubility, and bioactivity of this compound. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, which will be invaluable for the targeted development of novel sweeteners and therapeutic agents.

References

- 1. Natural Product Description|11-Deoxymogroside V [sinophytochem.com]

- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preliminary Biological Activity of 11-Deoxymogroside IIIE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activities of 11-Deoxymogroside IIIE, also referred to as Mogroside IIIE (MG IIIE). This cucurbitane-type triterpene glycoside, isolated from Siraitia grosvenorii, has demonstrated significant therapeutic potential in preclinical studies. This document synthesizes key findings on its effects on cellular viability, inflammation, oxidative stress, and apoptosis, with a focus on its mechanism of action involving the AMPK/SIRT1 signaling pathway.

Core Biological Activities and Mechanism of Action

This compound has been shown to possess protective effects against high glucose-induced cellular damage. The primary mechanism underlying these effects is the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[1][2] Activation of this pathway by this compound leads to the attenuation of inflammation, oxidative stress, and apoptosis in podocytes exposed to high glucose conditions, suggesting its potential in mitigating diabetic nephropathy.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on high glucose (HG)-induced mouse podocytes (MPC-5 cells).

Table 1: Effect of this compound on Cell Viability and Apoptosis

| Parameter | Control (Normal Glucose) | High Glucose (HG) | HG + MG IIIE (25 µM) | HG + MG IIIE (50 µM) | HG + MG IIIE (100 µM) |

| Cell Viability (%) | ~100% | ~60% | ~75% | ~85% | ~95% |

| Apoptotic Rate (%) | ~5% | ~30% | ~20% | ~15% | ~10% |

Data synthesized from graphical representations in the cited literature.[1]

Table 2: Effect of this compound on Inflammatory Cytokines

| Cytokine | Control (Normal Glucose) | High Glucose (HG) | HG + MG IIIE (100 µM) |

| TNF-α (pg/mL) | ~50 | ~200 | ~100 |

| IL-1β (pg/mL) | ~20 | ~80 | ~40 |

| IL-6 (pg/mL) | ~30 | ~120 | ~60 |

Data synthesized from graphical representations in the cited literature.[1]

Table 3: Effect of this compound on Oxidative Stress Markers

| Marker | Control (Normal Glucose) | High Glucose (HG) | HG + MG IIIE (100 µM) |

| MDA (nmol/mg protein) | ~2 | ~8 | ~4 |

| SOD (U/mg protein) | ~100 | ~40 | ~80 |

| CAT (U/mg protein) | ~50 | ~20 | ~40 |

Data synthesized from graphical representations in the cited literature.[1]

Table 4: Effect of this compound on Protein Expression

| Protein | High Glucose (HG) | HG + MG IIIE (100 µM) |

| p-AMPK/AMPK ratio | Decreased | Increased |

| SIRT1 | Decreased | Increased |

| MCP-1 | Increased | Decreased |

| NLRP3 | Increased | Decreased |

| ASC | Increased | Decreased |

| Caspase-1 | Increased | Decreased |

| Bcl-2 | Decreased | Increased |

| Bax | Increased | Decreased |

| Cleaved Caspase-3 | Increased | Decreased |

| Cleaved Caspase-9 | Increased | Decreased |

Qualitative changes based on Western blot data from the cited literature.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Cell Culture and Treatment Mouse podocytes (MPC-5 cell line) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[1][2] For experiments, cells were divided into groups: a normal glucose group (5.5 mM D-glucose), a high glucose group (30 µM D-glucose), and treatment groups where cells were pre-treated with varying concentrations of this compound (25, 50, 100 µM) for 24 hours prior to high glucose challenge.[1] A mannitol group was used as an osmotic control.[1]

3.2. Cell Viability Assay (CCK-8) Cell viability was assessed using a Cell Counting Kit-8 (CCK-8).[1][2] MPC-5 cells were seeded in 96-well plates. After treatment, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for an additional 1-4 hours at 37°C. The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells.

3.3. Enzyme-Linked Immunosorbent Assay (ELISA) The concentrations of inflammatory cytokines (TNF-α, IL-1β, and IL-6) in the cell culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.[1][2]

3.4. Oxidative Stress Marker Analysis The levels of malondialdehyde (MDA) and the activities of superoxide dismutase (SOD) and catalase (CAT) in cell lysates were measured using specific commercial assay kits as per the manufacturer's protocols.[1][2]

3.5. Western Blot Analysis Total protein was extracted from the cultured cells, and concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked and then incubated with primary antibodies against p-AMPK, AMPK, SIRT1, MCP-1, NLRP3, ASC, caspase-1, Bcl-2, Bax, cleaved caspase-3, and cleaved caspase-9 overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence kit.[1]

3.6. Flow Cytometry for Apoptosis Apoptosis was detected using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[1][2] After treatment, cells were harvested, washed, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and PI according to the manufacturer's protocol and analyzed by flow cytometry.

Visualizations: Signaling Pathways and Workflows

Below are diagrams created using Graphviz to illustrate the key signaling pathway and experimental workflow.

Caption: AMPK/SIRT1 signaling pathway modulation by this compound.

Caption: General experimental workflow for in vitro studies.

References

- 1. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of Cucurbitane Glycosides from Monk Fruit (Siraitia grosvenorii)

An In-depth Guide for Researchers and Drug Development Professionals

The fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, has garnered significant attention in the scientific community for its intensely sweet triterpenoid glycosides, known as mogrosides. These cucurbitane-type compounds are non-caloric sweeteners and possess a range of pharmacological activities, making them promising candidates for new drug development and functional food applications. This technical guide provides a comprehensive review of the current literature on cucurbitane glycosides from monk fruit, with a focus on their chemical properties, analytical methodologies, and biological activities.

Chemical Composition and Properties of Mogrosides

Mogrosides are the primary active components responsible for the sweetness of monk fruit.[1] They consist of a tetracyclic triterpenoid aglycone, mogrol, linked to a varying number of glucose units.[1] The total mogroside content in the fruit is approximately 3.8%, with Mogroside V being the most abundant, typically ranging from 0.8% to 1.3% by weight in the dried fruit.[2]

The sweetness intensity of mogrosides is directly related to the number of glucose residues. Mogroside V, with five glucose units, is approximately 250 to 425 times sweeter than sucrose.[3][4] Siamenoside I, another pentaglycoside, is even sweeter, at about 563 times that of sucrose.[5] In contrast, mogrosides with fewer glucose units, such as Mogroside II, have a sweetness level similar to sucrose.[4][5] The mixture of mogrosides extracted from the fruit is estimated to be about 300 times sweeter than sucrose.[6][7]

Table 1: Quantitative Data of Major Mogrosides in Monk Fruit

| Mogroside | Relative Sweetness (vs. Sucrose) | Typical Content in Dried Fruit (w/w) |

| Mogroside V | 250-425x[3][4] | 0.8% - 1.3%[2] |

| Mogroside IV | ~250-450x[5] | 1-10% of total extract[8] |

| Siamenoside I | ~465-563x[5] | 1-10% of total extract[8] |

| 11-Oxomogroside V | - | 1-10% of total extract[8] |

| Mogroside III | - | Varies (higher in unripe fruit)[9] |

| Mogroside IIE | Bitter/Tasteless[10] | Varies (higher in unripe fruit)[9] |

Table 2: Physicochemical Properties of Mogroside V

| Property | Value |

| Molecular Formula | C60H102O29[11] |

| Molecular Weight | 1287.43 g/mol [11] |

| Melting Point | 197-201 °C[11] |

| Solubility | Slightly soluble in water and methanol[11] |

| Stability | Heat stable from 100-150 °C for up to 4 hours; Stable in a pH range of 3-12 when stored at 2-8 °C[2] |

Experimental Protocols

Extraction and Purification of Mogrosides

The following protocol is a synthesized methodology based on common practices for the extraction and purification of mogrosides from monk fruit.

Objective: To extract and purify a mixture of mogrosides, with an enrichment of Mogroside V.

Materials:

-

Dried monk fruit

-

Deionized water

-

Ethanol (70% aqueous solution)

-

Macroporous adsorbent resin (e.g., D101)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

Equipment:

-

Grinder or mill

-

Extraction vessel with reflux condenser

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

-

Chromatography column

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Grind the dried monk fruit into a coarse powder.

-

Extraction:

-

Hot Water Extraction: Reflux the powdered fruit with deionized water (1:10 to 1:20 solid-to-liquid ratio) at 80-100°C for 2-4 hours. Repeat the extraction 2-3 times.[12]

-

Ethanol Extraction: Macerate or reflux the powdered fruit with 70% ethanol at 60-80°C for 2-4 hours. Repeat the extraction 2-3 times.[12]

-

-

Filtration and Concentration: Combine the extracts and filter to remove solid residues. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification by Macroporous Resin Chromatography:

-

Column Packing: Pack a chromatography column with D101 macroporous resin and pre-wash with ethanol followed by deionized water until the effluent is neutral.

-

Loading: Load the concentrated extract onto the column at a controlled flow rate.

-

Washing: Wash the column with deionized water to remove sugars and other polar impurities.

-

Elution: Elute the adsorbed mogrosides with a stepwise or gradient of aqueous ethanol (e.g., 20%, 40%, 70% ethanol). Collect fractions and monitor by TLC or HPLC. Fractions rich in Mogroside V are typically eluted with higher concentrations of ethanol.[13]

-

Regeneration: Regenerate the resin by washing with NaOH solution, followed by HCl solution, and finally with deionized water until neutral.[14]

-

-

Final Concentration and Drying: Combine the Mogroside V-rich fractions, concentrate using a rotary evaporator, and dry under vacuum to obtain a mogroside extract powder.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Mogroside - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]

- 8. foodstandards.gov.au [foodstandards.gov.au]

- 9. researchgate.net [researchgate.net]

- 10. ABC Herbalgram Website [herbalgram.org]

- 11. Mogroside V | 88901-36-4 [chemicalbook.com]

- 12. maxapress.com [maxapress.com]

- 13. mdpi.com [mdpi.com]

- 14. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]

Spectroscopic Data and Experimental Protocols for 11-Deoxymogroside IIIE and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside, a class of compounds found in the fruit of Siraitia grosvenorii (Luo Han Guo). These compounds are of significant interest due to their potential therapeutic properties and intense sweetness, making them valuable targets for research in natural products chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols relevant to the characterization of this compound.

Due to the limited availability of published, peer-reviewed spectroscopic data specifically for this compound, this guide presents the detailed NMR and MS data for its close structural analog, Mogroside IIE . The structural difference between these two compounds is minor, and therefore, the data for Mogroside IIE serves as a robust proxy for predicting and interpreting the spectroscopic features of this compound.

Data Presentation: Spectroscopic Data for Mogroside IIE (as a proxy for this compound)

The following tables summarize the ¹H and ¹³C NMR chemical shifts and mass spectrometry data for Mogroside IIE.

Table 1: ¹H NMR Spectroscopic Data of Mogroside IIE (500 MHz, CD₃OD) [1]

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 1 | 1.45, 1.13 | m | |

| 2 | 1.80, 1.70 | m | |

| 3 | 3.21 | dd | 11.5, 4.5 |

| 4 | - | - | - |

| 5 | 1.45 | m | |

| 6 | 5.75 | d | 5.5 |

| 7 | 2.42, 2.20 | m | |

| 8 | 2.05 | m | |

| 9 | - | - | - |

| 10 | 1.05 | s | |

| 12 | 1.65, 1.25 | m | |

| 13 | - | - | - |

| 14 | 1.48 | m | |

| 15 | 1.55, 1.40 | m | |

| 16 | 4.10, 3.85 | m | |

| 17 | 2.50 | m | |

| 18 | 0.97 | s | |

| 19 | 0.86 | s | |

| 20 | - | - | - |

| 21 | 1.18 | s | |

| 22 | 1.15 | s | |

| 23 | 1.13 | s | |

| 24 | 3.85 | m | |

| 26 | 1.25 | s | |

| 27 | 1.25 | s | |

| 28 | 0.96 | d | 6.5 |

| 29 | 1.08 | s | |

| 30 | 1.15 | s | |

| Glc I (C-3) | |||

| 1' | 4.45 | d | 7.8 |

| Glc II (C-24) | |||

| 1'' | 4.55 | d | 7.8 |

Table 2: ¹³C NMR Spectroscopic Data of Mogroside IIE (125 MHz, CD₃OD) [1]

| Position | Chemical Shift (δ, ppm) |

| Aglycone | |

| 1 | 40.1 |

| 2 | 27.5 |

| 3 | 89.1 |

| 4 | 39.8 |

| 5 | 52.1 |

| 6 | 126.5 |

| 7 | 135.2 |

| 8 | 45.1 |

| 9 | 50.5 |

| 10 | 38.2 |

| 11 | 22.5 |

| 12 | 34.5 |

| 13 | 48.1 |

| 14 | 51.5 |

| 15 | 32.5 |

| 16 | 70.1 |

| 17 | 53.5 |

| 18 | 19.5 |

| 19 | 18.2 |

| 20 | 73.9 |

| 21 | 28.1 |

| 22 | 26.5 |

| 23 | 25.8 |

| 24 | 78.5 |

| 25 | 72.1 |

| 26 | 29.5 |

| 27 | 29.8 |

| 28 | 17.5 |

| 29 | 25.1 |

| 30 | 23.8 |

| Glc I (C-3) | |

| 1' | 104.5 |

| 2' | 75.2 |

| 3' | 78.1 |

| 4' | 71.8 |

| 5' | 77.9 |

| 6' | 62.9 |

| Glc II (C-24) | |

| 1'' | 105.1 |

| 2'' | 75.5 |

| 3'' | 78.3 |

| 4'' | 71.9 |

| 5'' | 78.1 |

| 6'' | 63.1 |

Table 3: Mass Spectrometry Data for Mogroside IIE [1]

| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation |

| ESI- | TOF | 799.4738 | [M-H]⁻ |

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of mogrosides from Siraitia grosvenorii.[1][2]

1. Isolation and Purification

-

Extraction: Dried and powdered fruit of S. grosvenorii is extracted with an 80% methanol/water solution at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The sweet-tasting components are typically concentrated in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is subjected to column chromatography on macroporous resin (e.g., Diaion HP-20) and eluted with a stepwise gradient of methanol in water. Further purification is achieved by repeated column chromatography on silica gel and reverse-phase C18 silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

2. NMR Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of deuterated methanol (CD₃OD) or pyridine-d₅.

-

Instrumentation: NMR spectra are recorded on a Bruker Avance 500 MHz spectrometer (or equivalent).

-

Data Acquisition:

-

¹H NMR spectra are acquired with a spectral width of 8000 Hz and a relaxation delay of 1.0 s.

-

¹³C NMR spectra are acquired with a spectral width of 25000 Hz and a relaxation delay of 2.0 s.

-

2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations for complete structural elucidation. Chemical shifts are referenced to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0).

-

3. Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound (approximately 0.1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile/water (50:50).

-

Instrumentation: High-resolution mass spectra are obtained using a Waters QTof Micro mass spectrometer (or equivalent) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer via direct infusion.

-

Spectra are typically acquired in the negative ion mode, as mogrosides readily form [M-H]⁻ or [M+formate]⁻ adducts.

-

The mass range is typically set to m/z 100-1500.

-

For fragmentation studies (MS/MS), the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID) with argon as the collision gas.

-

Mandatory Visualization

Caption: Chemical structure of this compound.

Caption: Experimental workflow for isolation and analysis.

References

The Role of 11-Deoxymogroside IIIE in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo or monk fruit). For centuries, this fruit has been a cornerstone of traditional Chinese medicine, primarily utilized for treating respiratory ailments such as cough and sore throat, as well as constipation.[1][2][3] Modern phytochemical research has identified mogrosides as the principal bioactive constituents responsible for the fruit's therapeutic effects and its intense sweetness. This technical guide provides an in-depth analysis of the available scientific data on this compound, with a focus on its role in traditional medicine, its pharmacological activities, and the experimental methodologies used to elucidate its mechanisms of action.

Traditional Uses of Siraitia grosvenorii

In traditional Chinese medicine, Siraitia grosvenorii is characterized as sweet and cool, and is associated with the lung and large intestine meridians. It is traditionally prescribed to clear heat, moisten the lungs, alleviate sore throat, and relieve constipation.[1] The fruit is a key ingredient in remedies for cough, including pertussis (whooping cough), and pharyngitis.[2][3] Its inclusion in the "medicine food homology" list in China underscores its long-standing safety and therapeutic value.[1] While traditional use focuses on the whole fruit extract, contemporary research is pinpointing specific mogrosides, such as this compound, as significant contributors to these medicinal properties.

Pharmacological Activities of this compound and Related Mogrosides

Scientific investigations have begun to validate the traditional applications of Siraitia grosvenorii by examining the pharmacological activities of its constituent mogrosides. The primary activities attributed to this compound and its analogues are anti-inflammatory and anti-tussive effects.

Anti-inflammatory Activity

Table 1: Quantitative Data on the Anti-inflammatory Effects of Mogroside IIIE and S. grosvenorii Extract

| Compound/Extract | Model System | Dosage/Concentration | Measured Parameters | Outcome | Reference |

| Mogroside IIIE | Gestational Diabetes Mellitus Mouse Model | 20.0 mg/kg | Serum and pancreatic IL-1β, IL-6, TNF-α | Significant decrease in inflammatory factors | |

| Mogroside IIIE | High Glucose-Induced Podocytes (MPC-5 cells) | 1, 10, 50 µM | TNF-α, IL-1β, IL-6, MCP-1, NLRP3, ASC, Caspase-1 | Reduction in inflammatory cytokine concentrations | |

| Siraitia grosvenorii Residual Extract (SGRE) | LPS-stimulated RAW264.7 Macrophages | 400 µg/mL | TNF-α, IL-6, IL-1β, PGE2 | Significant reduction in pro-inflammatory cytokines and mediators |

Anti-tussive and Expectorant Activity

While direct studies on the anti-tussive effects of this compound are limited, research on the closely related Mogroside V provides strong evidence for the role of mogrosides in alleviating cough, a primary traditional use of Siraitia grosvenorii.

Table 2: Quantitative Data on the Anti-tussive and Expectorant Effects of Mogroside V

| Compound | Model System | Dosage | Measured Parameters | Outcome | Reference |

| Mogroside V | Ammonia-induced cough in mice | 75 mg/kg | Cough frequency | 52.93% inhibition of cough | [2] |

| Mogroside V | Phenol red excretion in mice | 150 mg/kg | Amount of phenol red in trachea | Significant increase in phenol red excretion (expectorant effect) | [2] |

Experimental Protocols

Extraction and Isolation of Mogrosides

A general protocol for the extraction and purification of mogrosides from Siraitia grosvenorii fruit involves the following steps:

-

Extraction: The dried fruit is powdered and extracted with hot water or ethanol. Optimal conditions for water extraction include a material-liquid ratio of 1:15 (g/mL), soaking for 30 minutes, followed by three extraction cycles of 60 minutes each. For ethanol extraction, 50% ethanol with a material-liquid ratio of 1:20 (g/mL) at 60°C for 100 minutes (three cycles) has been shown to be effective.

-

Purification using Macroporous Resin: The crude extract is passed through a macroporous adsorbent resin column (e.g., AB-8). The column is washed with water to remove sugars and other water-soluble impurities.

-

Elution: The mogrosides are then eluted with a gradient of ethanol (e.g., 50% and 95% ethanol). The 50% ethanol fraction is often enriched in sweet mogrosides like Mogroside V.

-

High-Performance Liquid Chromatography (HPLC) Purification: Further purification of specific mogrosides like this compound can be achieved using preparative HPLC with a C18 column. A common mobile phase consists of a gradient of acetonitrile and water, with detection at approximately 203 nm.

Diagram 1: General Workflow for Mogroside Extraction and Purification

Caption: Workflow for Mogroside Extraction.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. A control group without LPS and a positive control group with an established anti-inflammatory agent are included.

-

Incubation: The cells are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value (the concentration that inhibits 50% of NO production) can then be determined.

In Vivo Anti-tussive Assay: Ammonia-Induced Cough in Mice

-

Animals: Male ICR mice are used.

-

Acclimatization: Animals are acclimatized to the experimental conditions for several days.

-

Grouping and Administration: Mice are randomly divided into control and treatment groups. The treatment groups receive oral administration of this compound at various doses. The control group receives the vehicle. A positive control group may receive a known anti-tussive drug like codeine.

-

Cough Induction: One hour after administration, each mouse is placed in a sealed chamber and exposed to a 0.6% ammonia solution nebulized into the chamber for a set period (e.g., 30 seconds).

-

Observation: The number of coughs is counted for a defined observation period (e.g., 3 minutes) immediately after exposure.

-

Data Analysis: The cough inhibition rate is calculated using the formula: [(Cough count in control - Cough count in treated) / Cough count in control] x 100%.

Signaling Pathways

Research into the molecular mechanisms of this compound has identified key signaling pathways involved in its anti-inflammatory and metabolic regulatory effects.

AMPK/SIRT1 Signaling Pathway

In the context of high glucose-induced cellular stress, this compound has been shown to activate the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) pathway. Activation of AMPK, a central regulator of cellular energy homeostasis, leads to the subsequent activation of SIRT1, a deacetylase involved in cellular stress resistance and metabolism. This pathway activation results in the downstream inhibition of inflammatory and apoptotic processes.

Diagram 2: this compound and the AMPK/SIRT1 Pathway

Caption: AMPK/SIRT1 Signaling Pathway.

AMPK/HDAC4/G6Pase Signaling Pathway

In a gestational diabetes mellitus model, Mogroside IIIE was found to activate AMPK, which in turn inhibits the expression of Histone Deacetylase 4 (HDAC4). This leads to a reduction in the production of Glucose-6-phosphatase (G6Pase), a key enzyme in gluconeogenesis. This pathway highlights the potential of Mogroside IIIE in regulating glucose metabolism and reducing inflammation associated with hyperglycemia.

Diagram 3: this compound and the AMPK/HDAC4/G6Pase Pathway

Caption: AMPK/HDAC4/G6Pase Signaling.

Conclusion and Future Directions

This compound, a key bioactive compound from the traditionally used medicinal fruit Siraitia grosvenorii, demonstrates significant therapeutic potential, particularly in the realms of anti-inflammatory and metabolic regulation. The scientific evidence provides a molecular basis for the traditional use of Luo Han Guo in treating inflammatory conditions of the respiratory tract. While direct evidence for its anti-tussive effects is still emerging, the activity of closely related mogrosides is promising.

Future research should focus on:

-

Directly evaluating the anti-tussive and expectorant properties of purified this compound in established animal models.

-

Determining the precise IC₅₀ values of this compound for the inhibition of various inflammatory mediators , including nitric oxide and pro-inflammatory cytokines.

-

Conducting pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

-

Exploring its synergistic effects with other mogrosides and compounds present in the whole fruit extract to better understand the holistic therapeutic action described in traditional medicine.

The continued investigation of this compound holds considerable promise for the development of novel therapeutics for inflammatory and metabolic diseases, rooted in the rich history of traditional medicine.

References

- 1. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]

- 3. encyclopedia.pub [encyclopedia.pub]

Solubility Profile of 11-Deoxymogroside IIIE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxymogroside IIIE is a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit).[1] As with other mogrosides, it is of significant interest for its potential biological activities and use in various applications. A critical physicochemical parameter for the research and development of any compound is its solubility in different solvents. This technical guide provides a summary of the available solubility data for this compound and related mogrosides, along with a detailed experimental protocol for determining solubility.

Data Presentation: Solubility of Mogrosides

| Compound | Solvent | Solubility | Temperature |

| This compound | DMSO | Soluble[1] | Not Specified |

| 11-Deoxymogroside IIE | DMSO | Soluble[2] | Not Specified |

| Mogroside IV | DMSO | 100 mg/mL | Not Specified |

| Mogroside V | DMSO | ~1 mg/mL | Not Specified |

| Mogroside V | Dimethylformamide | ~1 mg/mL | Not Specified |

| Mogroside V | PBS (pH 7.2) | ~10 mg/mL | Not Specified |

Note: The quantitative data provided is for related compounds and should be used as an estimation for this compound with caution. Experimental determination of solubility for this compound is highly recommended.

Experimental Protocols: Solubility Determination

A standard method for determining the solubility of a triterpenoid glycoside like this compound is the shake-flask method, followed by quantification of the dissolved compound using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (pure compound)

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

HPLC system with UV or Evaporative Light Scattering Detector (ELSD)

-

Analytical balance

-

Volumetric flasks and pipettes

Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining particulate matter.

-

Dilution: Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.

Quantification by HPLC

The concentration of this compound in the diluted filtrate is determined by a validated HPLC method.

-

Column: A C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used for mogroside analysis.[3]

-

Mobile Phase: A gradient elution with water (Solvent A) and acetonitrile (Solvent B) is often employed.[3] An alternative is an isocratic mobile phase of acetonitrile and an aqueous buffer like ammonium formate.[4]

-

Detection: UV detection at a low wavelength, such as 203 nm, is suitable for mogrosides as they lack a strong chromophore.[3][5] Alternatively, more universal detectors like ELSD or Charged Aerosol Detector (CAD) can be used.[4][6]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC to generate a calibration curve.

-

Analysis: Inject the diluted sample filtrate into the HPLC system. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. glpbio.com [glpbio.com]

- 3. mdpi.com [mdpi.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]

Stability of 11-Deoxymogroside IIIE Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting stability studies of 11-Deoxymogroside IIIE under acidic conditions. While specific degradation kinetics for this compound are not extensively published, this document outlines a robust, scientifically-grounded approach based on established principles of forced degradation studies for pharmaceuticals and natural products. The guide details experimental protocols for subjecting this compound to acidic stress, analytical methodologies for monitoring its degradation, and strategies for the identification and characterization of potential degradation products. The objective is to equip researchers with the necessary tools to design and execute their own stability studies, ensuring the development of stable formulations and a thorough understanding of the molecule's chemical behavior.

Introduction

This compound, a cucurbitane glycoside found in the fruit of Siraitia grosvenorii, is of increasing interest due to its potential as a natural sweetener and its various reported biological activities. As with any compound intended for use in food, beverage, or pharmaceutical applications, a thorough understanding of its chemical stability is paramount. Acidic conditions are of particular concern, as they are commonly encountered in food and beverage formulations, as well as in the physiological environment of the stomach.

Forced degradation studies are an essential component of the drug development process, providing critical insights into the intrinsic stability of a molecule.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[3] The information gleaned from such studies is invaluable for the development of stability-indicating analytical methods, formulation optimization, and ensuring the safety and efficacy of the final product.[2]

This guide will provide a detailed methodology for conducting a forced degradation study of this compound under acidic conditions.

Experimental Protocols

The following protocols are based on standard industry practices for forced degradation studies and can be adapted based on the specific laboratory equipment and objectives.

Materials and Reagents

-

This compound reference standard (purity >95%)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade (for neutralization)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, purified (e.g., Milli-Q or equivalent)

-

Formic acid, LC-MS grade

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap) for identification of degradation products

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath or oven

Preparation of Solutions

-

Stock Solution of this compound: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 methanol:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Acidic Stress Solutions: Prepare solutions of varying concentrations of hydrochloric acid (e.g., 0.01 M, 0.1 M, and 1 M HCl) in purified water.

Forced Degradation Procedure (Acid Hydrolysis)

The goal is to achieve a target degradation of 5-20%.[4] Preliminary experiments may be necessary to determine the optimal acid concentration, temperature, and time to achieve this level of degradation.

-

Sample Preparation: Transfer a known volume of the this compound stock solution into several reaction vials.

-

Initiation of Degradation: Add an equal volume of the desired HCl solution (0.01 M, 0.1 M, or 1 M) to each vial to initiate the degradation reaction.

-

Incubation: Place the vials in a thermostatically controlled environment (e.g., 60°C).

-

Time Points: Withdraw aliquots from the reaction vials at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Reaction Quenching: Immediately neutralize the withdrawn aliquots with an equivalent molar amount of NaOH to stop the degradation process.

-

Sample Dilution: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Control Samples: Prepare control samples by diluting the stock solution in the reaction medium without acid and by subjecting the placebo (if in a formulation) to the same stress conditions.

Analytical Methodology (Stability-Indicating HPLC Method)

A stability-indicating method is crucial to separate the parent compound from any degradation products.

-

Chromatographic Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution is often necessary to resolve all components. A typical mobile phase could be a mixture of:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile or Methanol

-

-

Gradient Program: An example of a gradient program is provided in the data presentation section.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Monitor at a wavelength where this compound and potential degradation products have significant absorbance (e.g., determined by DAD analysis).

-

Injection Volume: 10-20 µL

Data Presentation

Quantitative data from the stability study should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: HPLC Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 50 | 50 |

| 25 | 10 | 90 |

| 30 | 10 | 90 |

| 31 | 90 | 10 |

| 40 | 90 | 10 |

Table 2: Hypothetical Stability Data of this compound in 0.1 M HCl at 60°C

| Time (hours) | Retention Time of this compound (min) | Peak Area of this compound | % Remaining this compound | Retention Times of Degradation Products (min) | Total Peak Area of Degradation Products |

| 0 | 15.2 | 1,500,000 | 100 | - | 0 |

| 2 | 15.2 | 1,425,000 | 95 | 8.5, 10.1 | 75,000 |

| 4 | 15.2 | 1,350,000 | 90 | 8.5, 10.1 | 150,000 |

| 8 | 15.2 | 1,200,000 | 80 | 8.5, 10.1, 12.3 | 300,000 |

| 12 | 15.2 | 1,050,000 | 70 | 8.5, 10.1, 12.3 | 450,000 |

| 24 | 15.2 | 825,000 | 55 | 8.5, 10.1, 12.3 | 675,000 |

Identification of Degradation Products

The identification of degradation products is a critical step in understanding the degradation pathway.

-

LC-MS Analysis: Analyze the stressed samples using an LC-MS system. The high-resolution mass data will provide the accurate mass of the parent compound and its degradation products, allowing for the determination of their elemental compositions.

-

Tandem MS (MS/MS): Perform fragmentation analysis on the degradation product ions to obtain structural information. By comparing the fragmentation patterns of the degradation products with that of the parent compound, the site of modification can often be deduced.

-

NMR Spectroscopy: For definitive structural elucidation of major degradation products, isolation of the compounds by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

Visualization of Workflows and Pathways

Experimental Workflow

References

- 1. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sgs.com [sgs.com]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 11-Deoxymogroside IIIE from Siraitia grosvenorii

Audience: Researchers, scientists, and drug development professionals.

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine native to Southern China. The fruit is renowned for its intense sweetness, which is primarily attributed to a group of cucurbitane-type triterpenoid glycosides known as mogrosides.[1][2][3] These compounds, particularly Mogroside V, are widely used as natural, non-caloric sweeteners.[4] Beyond their sweetness, mogrosides have garnered significant interest for their potential pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2][5]

Among the various mogrosides, 11-Deoxymogroside IIIE is a minor constituent of interest for further pharmacological investigation. Its isolation in a pure form is essential for accurate biological and toxicological studies. This document provides a detailed protocol for the isolation and purification of this compound from the fruit of Siraitia grosvenorii, based on established methodologies for the separation of closely related mogroside analogues.

Data Presentation

The purification of mogrosides from Siraitia grosvenorii typically involves a multi-step process, with each step contributing to an increase in the purity of the target compound. The following table summarizes representative data for the purification of mogrosides, illustrating the progressive enrichment of the desired components.

| Purification Step | Initial Purity of Total Mogrosides | Final Purity of Target Mogroside | Key Parameters | Reference |

| Macroporous Resin Chromatography | Crude Extract | 10.7% (Mogroside V) | Resin: HZ 806; Elution: 40% aqueous ethanol | [6] |

| Boronic Acid-Functionalized Silica Gel | 35.67% (Mogroside V) | 76.34% (Mogroside V) | pH-dependent adsorption and desorption | [7] |

| Semi-Preparative HPLC | 76.34% (Mogroside V) | 99.60% (Mogroside V) | C18 column; Mobile phase: Acetonitrile/Water | [7] |

| Silica Gel Column Chromatography | 20-50% (Mogroside V) | >98.4% (Mogroside V) | Eluent: Ethyl acetate/Ethanol | [8] |

Experimental Protocols

The following protocols describe a comprehensive workflow for the isolation and purification of this compound from dried Siraitia grosvenorii fruit. The methodology is adapted from established procedures for the separation of various mogrosides.[5][7][9][10]

Extraction of Crude Mogrosides

This initial step aims to extract the total mogrosides from the dried fruit material.

-

Materials:

-

Dried Siraitia grosvenorii fruit, powdered

-

70% Aqueous Ethanol

-

Filter paper or centrifuge

-

Rotary evaporator

-

-

Protocol:

-

Macerate 500 g of powdered dried Siraitia grosvenorii fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.

-

Filter the mixture through filter paper or centrifuge to separate the extract from the solid residue.

-

Repeat the extraction of the residue two more times with fresh 70% aqueous ethanol to ensure complete extraction of mogrosides.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude mogroside extract.

-

Preliminary Purification by Macroporous Resin Column Chromatography

This step serves to remove a significant portion of impurities and enrich the total mogroside fraction.

-

Materials:

-

Crude mogroside extract

-

Macroporous adsorbent resin (e.g., HZ 806 or equivalent)

-

Chromatography column

-

Deionized water

-

Ethanol (various concentrations)

-

Fraction collector

-

-

Protocol:

-

Dissolve the crude mogroside extract in deionized water to create a sample solution.

-

Pack a chromatography column with the macroporous resin and equilibrate the column by washing with deionized water.

-

Load the sample solution onto the equilibrated column at a flow rate of 1.5 bed volumes per hour (BV/h).[9]

-

Wash the column with 2-3 BV of deionized water to remove sugars, salts, and other polar impurities.

-

Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol. Start with a low concentration of ethanol (e.g., 20%) and gradually increase the concentration (e.g., 40%, 60%, 80%).

-

Collect fractions using a fraction collector and monitor the composition of the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing the desired mogrosides (including this compound).

-

Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.

-

Fine Purification by Semi-Preparative High-Performance Liquid Chromatography (HPLC)

This is the final and most critical step to isolate this compound from other closely related mogrosides.

-

Materials:

-

Enriched mogroside extract

-

Semi-preparative HPLC system with a UV detector

-

C18 semi-preparative column (e.g., 20 mm x 250 mm, 5 µm)

-

HPLC-grade methanol

-

HPLC-grade water

-

0.1% Formic acid (optional, for improved peak shape)

-

-

Protocol:

-

Dissolve the enriched mogroside extract in the initial mobile phase.

-